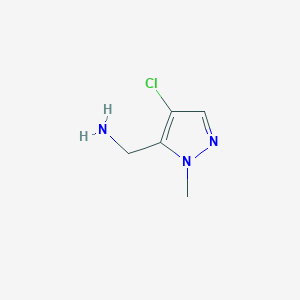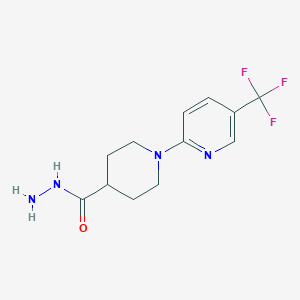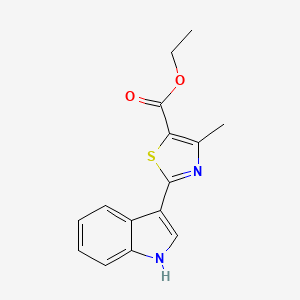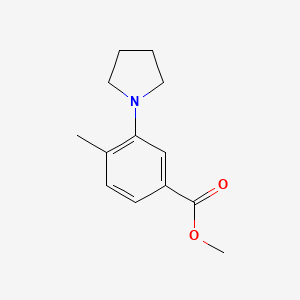
Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C13H17NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a pyrrolidine ring is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate typically involves the esterification of 4-methyl-3-(pyrrolidin-1-yl)benzoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group attached to the benzene ring is oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-methyl-3-(pyrrolidin-1-yl)benzoic acid.
Reduction: 4-methyl-3-(pyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate can be compared with other similar compounds such as:
Methyl 4-(pyrrolidin-1-yl)benzoate: Lacks the methyl group on the benzene ring.
Methyl 3-(pyrrolidin-1-yl)benzoate: The pyrrolidine ring is attached at a different position on the benzene ring.
Methyl 4-methylbenzoate: Lacks the pyrrolidine ring.
Uniqueness: The presence of both the methyl group and the pyrrolidine ring in this compound provides unique chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
methyl 4-methyl-3-pyrrolidin-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-5-6-11(13(15)16-2)9-12(10)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVILSFLCWBZFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
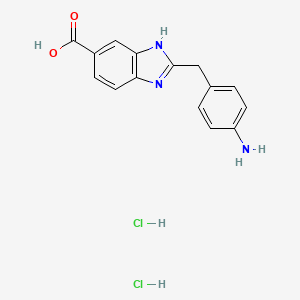
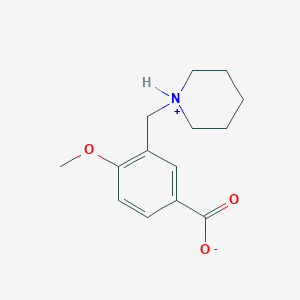
![(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7725655.png)
![4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B7725658.png)
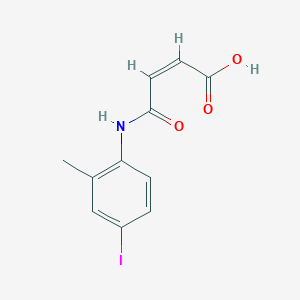
![(2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7725670.png)
![3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B7725678.png)
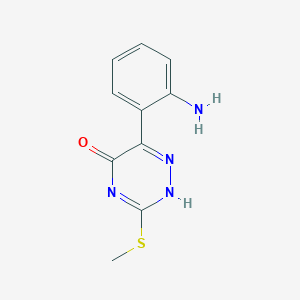
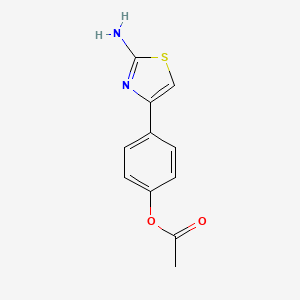
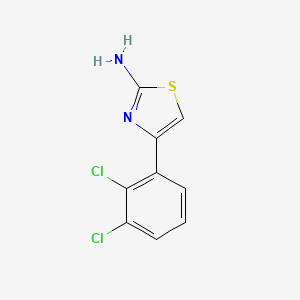
![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B7725701.png)
